molecular formula C18H14O8 B117801 Dibenzoyl-L-tartaric acid CAS No. 2743-38-6

Dibenzoyl-L-tartaric acid

Cat. No.: B117801
CAS No.: 2743-38-6
M. Wt: 358.3 g/mol
InChI Key: YONLFQNRGZXBBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SNC86, also known as (+)-4-[(αR)-α-[(2S,5R)-2,5-dimethyl-4-(2-propenyl)-1-piperazinyl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide, is a diarylpiperazine δ-opioid receptor agonist. It is a derivative of SNC80, a well-known δ-opioid receptor agonist. SNC86 has been studied for its potential therapeutic effects, including antidepressant-like effects and locomotor stimulation .

Scientific Research Applications

SNC86 has several scientific research applications, including:

    Chemistry: SNC86 is used as a tool compound to study the δ-opioid receptor and its interactions with other molecules.

    Biology: SNC86 is used in biological studies to investigate its effects on cellular signaling pathways and receptor binding.

    Medicine: SNC86 has potential therapeutic applications, including its use as an antidepressant and in the treatment of other neurological disorders.

    Industry: SNC86 can be used in the development of new pharmaceuticals targeting the δ-opioid receptor.

Safety and Hazards

Dibenzoyl-L-tartaric acid is classified as causing serious eye damage (Category 1, H318) and may cause an allergic skin reaction (Category 1, H317) . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, wearing protective gloves/eye protection/face protection, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SNC86 involves several steps, starting from commercially available starting materials. The key steps include:

Industrial Production Methods

Industrial production methods for SNC86 would likely involve optimization of the synthetic route to improve yield and reduce costs This could include the use of more efficient catalysts, solvents, and reaction conditions

Chemical Reactions Analysis

Types of Reactions

SNC86 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of SNC86 can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .

Comparison with Similar Compounds

SNC86 is similar to other δ-opioid receptor agonists, such as SNC80 and SNC162. SNC86 is unique in its higher potency and efficacy compared to these compounds.

Similar Compounds

SNC86 has been shown to be more potent and efficacious in stimulating guanosine 5′-O-(3-[35S]thio)triphosphate binding in the caudate putamen of coronal brain slices from drug-naive rats compared to SNC80 and SNC162 .

Properties

IUPAC Name

2,3-dibenzoyloxybutanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O8/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12/h1-10,13-14H,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONLFQNRGZXBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90859761
Record name 2,3-Bis(benzoyloxy)butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93656-02-1, 2743-38-6
Record name NSC338494
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338494
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name L-Dibenzoyltartaric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118224
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dibenzoyl-L-tartaric acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dibenzoyl-L-tartaric acid
Reactant of Route 3
Dibenzoyl-L-tartaric acid
Reactant of Route 4
Dibenzoyl-L-tartaric acid
Reactant of Route 5
Reactant of Route 5
Dibenzoyl-L-tartaric acid
Reactant of Route 6
Dibenzoyl-L-tartaric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.